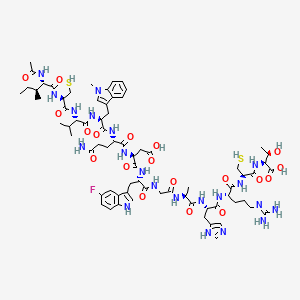

Ac-ICV(1MeW)QDWGAHRCT-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse d'Ac-ICV(1MeW)QDWGAHRCT-NH2 implique la synthèse peptidique en phase solide (SPPS). La chaîne tridecapeptidique est assemblée étape par étape sur un support solide, et le peptide est cyclisé par l'intermédiaire d'une liaison disulfure entre les résidus cystéine aux positions 2 et 12 . La voie de synthèse comprend les étapes suivantes :

Synthèse peptidique en phase solide (SPPS) : La chaîne peptidique est synthétisée sur une résine en utilisant la chimie Fmoc (9-fluorénylméthyloxycarbonyl).

Cyclisation : Le peptide linéaire est clivé de la résine et cyclisé par la formation d'une liaison disulfure entre les résidus cystéine.

Purification : Le peptide cyclisé est purifié par chromatographie liquide haute performance (HPLC) afin d'obtenir le produit final avec une pureté élevée.

Analyse Des Réactions Chimiques

Ac-ICV(1MeW)QDWGAHRCT-NH2 subit diverses réactions chimiques, notamment :

Oxydation : La formation de la liaison disulfure entre les résidus cystéine est une réaction d'oxydation.

Réduction : La liaison disulfure peut être réduite pour donner des groupes thiol libres.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent :

Agents oxydants : Pour la formation de la liaison disulfure.

Agents réducteurs : Pour la rupture de la liaison disulfure.

Groupes protecteurs : Pour protéger les groupes fonctionnels pendant la synthèse.

Les principaux produits formés à partir de ces réactions comprennent le peptide cyclisé avec une liaison disulfure et sa forme linéaire avec des groupes thiol libres.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la cyclisation des peptides.

Biologie : Étudié pour son rôle dans l'inhibition du système du complément, qui fait partie de la réponse immunitaire.

Industrie : Applications potentielles dans le développement d'inhibiteurs du complément pour diverses utilisations thérapeutiques.

Mécanisme d'action

This compound exerce ses effets en se liant au composant central C3 du système du complément. Cette liaison empêche l'activation de C3 et de ses fragments C3b et C3c, inhibant ainsi la cascade du complément . Les cibles moléculaires impliquées comprennent les domaines macroglobuline (MG) 4 et 5 de C3c, où le peptide se lie par des liaisons hydrogène et des interactions hydrophobes .

Applications De Recherche Scientifique

Ac-ICV(1MeW)QDWGAHRCT-NH2 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

Biology: Investigated for its role in inhibiting the complement system, which is part of the immune response.

Industry: Potential applications in the development of complement inhibitors for various therapeutic uses.

Mécanisme D'action

Ac-ICV(1MeW)QDWGAHRCT-NH2 exerts its effects by binding to the central component C3 of the complement system. This binding prevents the activation of C3 and its fragments C3b and C3c, thereby inhibiting the complement cascade . The molecular targets involved include the macroglobulin (MG) domains 4 and 5 of C3c, where the peptide binds through hydrogen bonds and hydrophobic interactions .

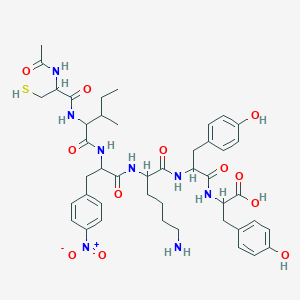

Comparaison Avec Des Composés Similaires

Ac-ICV(1MeW)QDWGAHRCT-NH2 est unique en raison de sa grande spécificité et de sa puissance en tant qu'inhibiteur du complément. Des composés similaires comprennent :

Eculizumab : Un anticorps thérapeutique qui inhibe le composant du complément C5.

Inhibiteur de l'estérase C1 (C1-INH) : Un composé utilisé pour traiter l'angio-œdème héréditaire en inhibant le composant du complément C1.

Comparé à ces composés, this compound offre une approche plus ciblée de l'inhibition de C3, ce qui en fait un outil précieux dans la recherche et la thérapie liées au complément.

Propriétés

Formule moléculaire |

C72H102FN21O19S2 |

|---|---|

Poids moléculaire |

1648.8 g/mol |

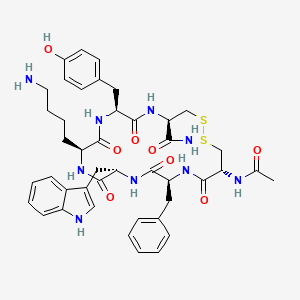

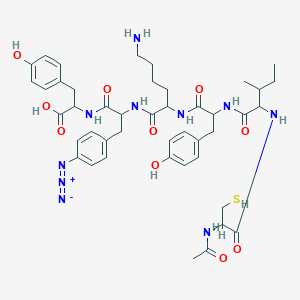

Nom IUPAC |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(5-fluoro-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C72H102FN21O19S2/c1-9-34(4)58(83-37(7)96)70(111)91-52(31-115)67(108)92-57(33(2)3)69(110)89-48(22-39-29-94(8)53-15-11-10-13-42(39)53)64(105)85-46(18-19-54(74)97)63(104)88-50(25-56(99)100)66(107)87-47(21-38-26-79-44-17-16-40(73)23-43(38)44)61(102)80-28-55(98)82-35(5)60(101)86-49(24-41-27-77-32-81-41)65(106)84-45(14-12-20-78-72(75)76)62(103)90-51(30-114)68(109)93-59(36(6)95)71(112)113/h10-11,13,15-17,23,26-27,29,32-36,45-52,57-59,79,95,114-115H,9,12,14,18-22,24-25,28,30-31H2,1-8H3,(H2,74,97)(H,77,81)(H,80,102)(H,82,98)(H,83,96)(H,84,106)(H,85,105)(H,86,101)(H,87,107)(H,88,104)(H,89,110)(H,90,103)(H,91,111)(H,92,108)(H,93,109)(H,99,100)(H,112,113)(H4,75,76,78)/t34-,35-,36+,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-/m0/s1 |

Clé InChI |

ZTPZPGGQKAOPSL-ULRAUGTQSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=C3C=C(C=C4)F)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)C |

SMILES canonique |

CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=C3C=C(C=C4)F)C(=O)NCC(=O)NC(C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B10846320.png)

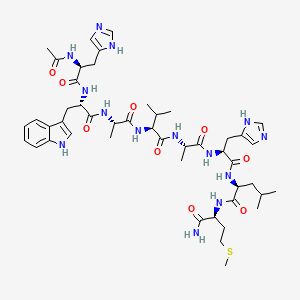

![Ac-I[CV(1Nal)QDWGAHRC]T](/img/structure/B10846337.png)

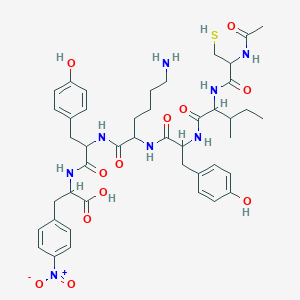

![Ac-I[CV(2Igl)QDWGAHRC]T-NH2](/img/structure/B10846338.png)

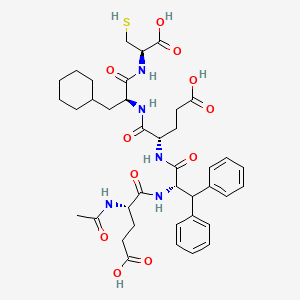

![AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2](/img/structure/B10846350.png)

![Ac-I[CV(Bta)QDWGAHRC]T](/img/structure/B10846362.png)